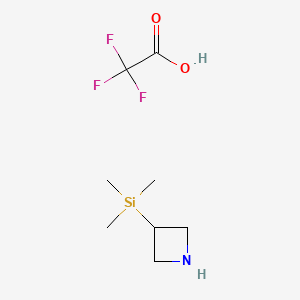
3-(Trimethylsilyl)azetidine,trifluoroaceticacid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Trimethylsilyl)azetidine, trifluoroacetic acid is a compound that combines the structural features of azetidines and trifluoroacetic acid Azetidines are four-membered nitrogen-containing heterocycles known for their strained ring structure, which makes them highly reactive and useful in various chemical transformations Trifluoroacetic acid is a strong acid commonly used in organic synthesis and as a solvent
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Trimethylsilyl)azetidine typically involves the functionalization of azetidine rings. One common method is the cross-coupling reaction using palladium catalysts and phosphine ligands. For example, starting from 3-iodo-azetidine, an azetidine-zinc complex can be generated, which then undergoes cross-coupling to form the desired product .
Industrial Production Methods
Industrial production methods for 3-(Trimethylsilyl)azetidine, trifluoroacetic acid are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.
Análisis De Reacciones Químicas
Types of Reactions
3-(Trimethylsilyl)azetidine, trifluoroacetic acid can undergo various types of chemical reactions, including:
Substitution Reactions: The azetidine ring can participate in nucleophilic substitution reactions due to its strained structure.
Ring-Opening Reactions: The strained azetidine ring can be opened under certain conditions, leading to the formation of linear or branched products.
Cross-Coupling Reactions: As mentioned earlier, cross-coupling reactions using palladium catalysts are common for functionalizing the azetidine ring.
Common Reagents and Conditions
Palladium Catalysts: Used in cross-coupling reactions.
Phosphine Ligands: Often employed in conjunction with palladium catalysts.
Nucleophiles: Used in substitution reactions to attack the azetidine ring.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, cross-coupling reactions can yield various substituted azetidines, while ring-opening reactions can produce linear or branched amines.
Aplicaciones Científicas De Investigación
3-(Trimethylsilyl)azetidine, trifluoroacetic acid has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Industry: Used in various industrial processes, including catalysis and material science.
Mecanismo De Acción
The mechanism of action of 3-(Trimethylsilyl)azetidine, trifluoroacetic acid involves its reactivity due to the strained azetidine ring and the presence of the trimethylsilyl and trifluoroacetic acid groups. The azetidine ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that can participate in further chemical transformations. The trimethylsilyl group can act as a protecting group, while the trifluoroacetic acid can provide acidic conditions for various reactions .
Comparación Con Compuestos Similares
Similar Compounds
Azetidine: A simpler four-membered nitrogen-containing heterocycle without the trimethylsilyl and trifluoroacetic acid groups.
3-Iodo-azetidine: A precursor used in the synthesis of 3-(Trimethylsilyl)azetidine.
Trimethylsilyl Trifluoroacetate: A compound containing the trimethylsilyl and trifluoroacetic acid groups but lacking the azetidine ring.
Uniqueness
3-(Trimethylsilyl)azetidine, trifluoroacetic acid is unique due to the combination of the strained azetidine ring with the trimethylsilyl and trifluoroacetic acid groups.
Propiedades
Fórmula molecular |
C8H16F3NO2Si |
|---|---|
Peso molecular |
243.30 g/mol |
Nombre IUPAC |
azetidin-3-yl(trimethyl)silane;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C6H15NSi.C2HF3O2/c1-8(2,3)6-4-7-5-6;3-2(4,5)1(6)7/h6-7H,4-5H2,1-3H3;(H,6,7) |
Clave InChI |
VECYOCJAYGUSFH-UHFFFAOYSA-N |
SMILES canónico |
C[Si](C)(C)C1CNC1.C(=O)(C(F)(F)F)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


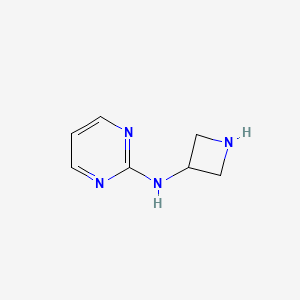


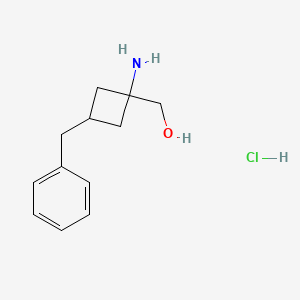
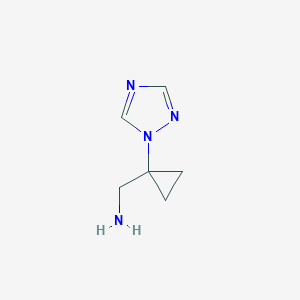

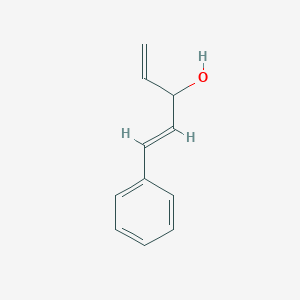
![2-{6-Phenyl-10,13-dioxa-4,6-diazatricyclo[7.4.0.0,3,7]trideca-1(9),2,4,7-tetraen-5-yl}ethan-1-aminedihydrochloride](/img/structure/B13560836.png)
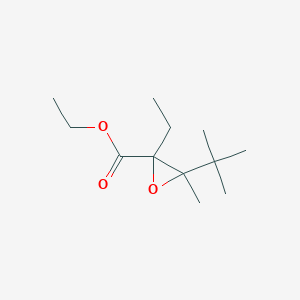
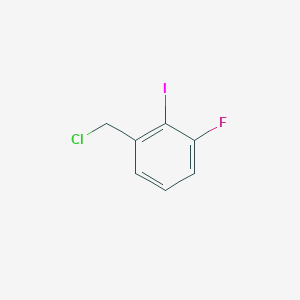
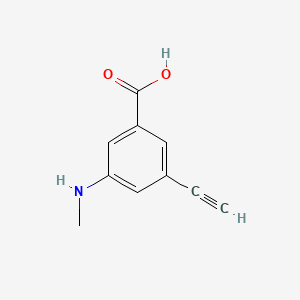
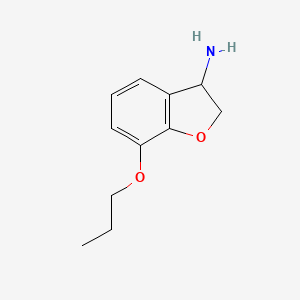
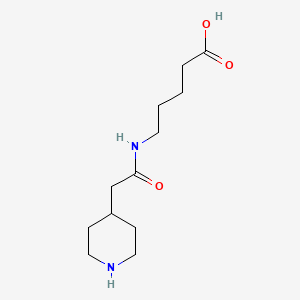
![2-oxo-2-(thiophen-2-yl)ethyl 2-{[(2E)-2-cyano-3-(4-methoxyphenyl)prop-2-enoyl]amino}benzoate](/img/structure/B13560870.png)
